Phenyl (chloroformyl)phenylacetate
Description
Contextualization within Reactive Intermediates in Synthesis
In the landscape of organic chemistry, reactive intermediates are transient species that are not isolated but are formed during a chemical reaction and subsequently react to form the final product. Phenyl (chloroformyl)phenylacetate, also known by its synonym 2-(chlorocarbonyl)phenyl acetate (B1210297), serves as a prime example of a stable yet highly reactive intermediate. asianpubs.orgnih.gov Its utility lies in its ability to participate in a variety of chemical transformations, primarily through the electrophilic nature of the chloroformyl group.
This compound is particularly useful in acylation reactions, where it introduces a phenylacetyl-protected carboxyl group to a nucleophile. For instance, it has been successfully employed in the synthesis of amide derivatives. In one documented synthesis, 2-(chlorocarbonyl)phenyl acetate reacts with 4'-aminoacetophenone (B505616) in the presence of triethylamine (B128534) to yield 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. nih.gov Similarly, it undergoes ammonolysis to form 2-(phenylcarbamoyl)phenyl acetate. asianpubs.org These reactions highlight its role as a key building block, allowing for the stepwise construction of intricate molecular architectures.
Historical Development and Significance of Chloroformate Chemistry
The development of chloroformate chemistry dates back to the 19th century, with the pioneering work on phosgene (B1210022) and its derivatives. Chloroformates, as esters of chloroformic acid, quickly gained prominence as versatile reagents in organic synthesis. Their significance stems from their ability to act as effective protecting groups for alcohols and amines, and as precursors for the formation of carbonates and carbamates.
Chemical Classification and Distinctive Structural Features for Reactivity
This compound is classified as an acyl chloride and an ester. Its reactivity is primarily dictated by the presence of the highly electrophilic carbonyl carbon in the chloroformyl group (-COCl). This group is an excellent leaving group, making the compound susceptible to nucleophilic attack.
The key structural features that influence its reactivity include:
The Chloroformyl Group: The strong electron-withdrawing effect of the chlorine atom polarizes the carbonyl bond, making the carbon atom highly electrophilic and prone to attack by a wide range of nucleophiles such as amines, alcohols, and carbanions.
The combination of these features in a single molecule provides a powerful tool for chemists to introduce specific functionalities into a target molecule with a degree of control and precision.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| CAS Number | 27031-18-1 |
| Molecular Formula | C15H11ClO3 |
| Synonym | 2-(chlorocarbonyl)phenyl acetate |
Table 1: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.
Structure
3D Structure
Properties
CAS No. |
27031-18-1 |
|---|---|
Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
phenyl 3-chloro-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C15H11ClO3/c16-14(17)13(11-7-3-1-4-8-11)15(18)19-12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
MCVBDJMXSHYJAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)OC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Phenyl Chloroformyl Phenylacetate
Phosgenation Strategies for Chloroformyl Group Incorporation
The most direct method for introducing a chloroformyl (-COCl) group onto an aromatic ring is through the reaction of a phenolic precursor with phosgene (B1210022) or its safer derivatives. In this context, the precursor would be a hydroxyphenyl phenylacetate (B1230308).
The synthesis does not involve a direct reaction between phenylacetic acid and phosgene to form the target compound. Instead, a precursor, hydroxyphenyl phenylacetate, is first synthesized. This intermediate is typically formed by the esterification of phenylacetic acid with a dihydroxybenzene, such as hydroquinone (B1673460) or resorcinol.
Once the hydroxyphenyl phenylacetate intermediate is obtained, it is reacted with a phosgenating agent. Phosgene (COCl₂), a highly toxic gas, is a classic reagent for this transformation, converting the phenolic hydroxyl group into a chloroformate. Due to the hazards associated with phosgene, safer liquid alternatives such as diphosgene (trichloromethyl chloroformate) or solid triphosgene (B27547) (bis(trichloromethyl) carbonate) are often employed. These reagents generate phosgene in situ, minimizing the risks of handling. The reaction is typically carried out in an inert solvent like toluene (B28343) or dichloromethane (B109758) in the presence of a base to neutralize the HCl byproduct.
The efficiency of the phosgenation reaction is significantly enhanced by the use of catalysts and co-reagents. Tertiary amines, such as triethylamine (B128534) or pyridine (B92270), are commonly used as acid scavengers to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.
Furthermore, nucleophilic catalysts are often employed to accelerate the reaction. N,N-Dimethylformamide (DMF) or other substituted amides can act as catalysts by forming a more reactive Vilsmeier-type intermediate with phosgene. This intermediate then reacts more readily with the phenolic hydroxyl group. The choice of catalyst and base is crucial for achieving high conversion rates and minimizing side reactions.
Alternative Synthetic Routes to Phenyl (chloroformyl)phenylacetate
Concerns over the toxicity of phosgene and its derivatives have driven the development of alternative synthetic methods for chloroformate synthesis.
Non-phosgene routes provide a safer, though often more indirect, pathway to chloroformates. One prominent strategy involves the use of dimethyl carbonate (DMC) as a carbonyl source. bohrium.com The phenolic intermediate (hydroxyphenyl phenylacetate) can be reacted with DMC in a transesterification reaction to form a methyl carbonate ester. bohrium.com This intermediate can then be subsequently converted to the target chloroformate using a chlorinating agent.
Another approach is based on the carbonylation of phenoxides using carbon dioxide, followed by chlorination. While technically challenging, this route aligns with green chemistry principles by utilizing CO₂ as a C1 building block. jaci.or.jprsc.org Research into non-phosgene pathways for producing vital industrial chemicals like isocyanates and polycarbonates has paved the way for these technologies, which can be adapted for the synthesis of specific chloroformates. bohrium.comgoogle.comresearchgate.net
Esterification: The first step involves the synthesis of the phenylacetate ester. This can be achieved through several established methods, such as the Fischer esterification of phenylacetic acid with a suitable dihydroxybenzene (e.g., hydroquinone) in the presence of an acid catalyst. orgsyn.org Alternatively, the reaction of phenylacetyl chloride with the dihydroxybenzene in the presence of a base provides a high-yield route to the hydroxyphenyl phenylacetate intermediate. google.com
Chloroformylation: The second step is the conversion of the hydroxyl group on the ester to a chloroformate, using either the phosgenation or non-phosgene methods described above.
The table below outlines a plausible multi-step synthesis.
Table 1: Proposed Multi-step Synthesis of p-(chloroformyl)phenyl phenylacetate| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product |
|---|---|---|---|---|
| 1. Esterification | Phenylacetic Acid | Hydroquinone | H₂SO₄ (catalyst) | 4-Hydroxyphenyl phenylacetate |
| 2. Chloroformylation | 4-Hydroxyphenyl phenylacetate | Triphosgene | Pyridine | p-(chloroformyl)phenyl phenylacetate |
Optimization of Reaction Parameters for Yield, Purity, and Scalability
Optimizing the synthesis of this compound is critical for maximizing yield, ensuring high purity, and enabling large-scale production. Each step of the synthesis requires careful control of reaction parameters.
For the initial esterification step, key parameters include:
Temperature: Controlling the reaction temperature affects the reaction rate and can minimize the formation of byproducts, such as the di-substituted ester.
Catalyst Loading: The amount of acid or base catalyst must be optimized to ensure a reasonable reaction time without promoting side reactions or complicating purification.
Removal of Water: In Fischer esterification, continuously removing the water byproduct (e.g., using a Dean-Stark apparatus) is essential to drive the reaction to completion.
For the subsequent chloroformylation step, optimization focuses on:
Stoichiometry: The molar ratio of the phosgenating agent to the phenolic ester must be carefully controlled. An excess may lead to side reactions, while an insufficient amount will result in incomplete conversion.
Rate of Addition: Slow, controlled addition of the phosgenating agent at low temperatures helps to manage the exothermic nature of the reaction and improve selectivity.
Solvent Choice: The solvent must be inert to the highly reactive reagents and should facilitate easy separation of the final product.
Purification: The final product must be purified to remove unreacted starting materials, catalysts, and byproducts. Techniques such as distillation under reduced pressure, crystallization, or chromatography are employed depending on the physical properties of the compound.
The table below shows illustrative data for optimizing a related esterification reaction, highlighting the impact of reaction time on yield. google.com
Table 2: Illustrative Optimization of a Phenylacetate Synthesis| Reactant A | Reactant B | Catalyst | Temperature | Reaction Time (hours) | Yield (%) |
|---|---|---|---|---|---|
| Phenol (B47542) (0.5 mol) | Acetic Anhydride (0.55 mol) | Pyridine Propyl Sulfonic Acid | 120-130°C | 2 | 39.9 |
| Phenol (0.5 mol) | Acetic Anhydride (0.55 mol) | Pyridine Propyl Sulfonic Acid | 120-130°C | 4 | 68.8 |
| Phenol (0.5 mol) | Acetic Anhydride (0.55 mol) | Pyridine Propyl Sulfonic Acid | 120-130°C | 6 | 88.1 |
This data is based on the synthesis of phenyl acetate (B1210297) and is presented for illustrative purposes of reaction optimization. google.com
Influence of Solvent Systems and Temperature Profiles
The choice of solvent and the temperature at which a reaction is conducted are critical parameters that significantly influence the outcome of a chemical synthesis, including the yield and purity of the product.
In the synthesis of acyl chlorides from carboxylic acids, a common transformation that could be relevant to the formation of a chloroformyl group, the solvent is often chosen for its ability to dissolve the reactants and its inertness under the reaction conditions. For instance, in reactions involving thionyl chloride (SOCl₂), a common reagent for this conversion, chlorinated solvents like dichloromethane or chloroform (B151607) are frequently used. Aprotic solvents such as toluene or benzene (B151609) can also be employed. mdma.ch The reaction temperature is typically controlled to manage the rate of reaction and minimize side reactions. These reactions are often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or heated to reflux to ensure completion. google.comprepchem.com
For the formation of chloroformates from alcohols using phosgene or its safer alternatives like triphosgene, the solvent choice is again crucial. Ethereal solvents or chlorinated hydrocarbons are common. Temperature control is paramount due to the high reactivity and toxicity of phosgene. Reactions are typically carried out at low temperatures, often below 10 °C, to control the exothermic reaction and prevent the formation of byproducts. prepchem.com
Table 1: General Influence of Solvents and Temperature on Related Reactions
| Reaction Type | Common Solvents | Typical Temperature Profile | Rationale |
| Carboxylic Acid to Acyl Chloride | Dichloromethane, Chloroform, Toluene, Benzene mdma.ch | 0 °C to reflux google.comprepchem.com | Inertness, solubility of reactants, control of reaction rate. |
| Alcohol to Chloroformate | Toluene, p-Dioxane, Ethereal solvents google.comrsc.org | < 10 °C to room temperature prepchem.com | Control of exothermicity, prevention of byproduct formation. |
This table presents generalized conditions for related reaction types and not specific data for the synthesis of this compound.
Stoichiometric Control and Reaction Kinetics
The precise ratio of reactants (stoichiometry) is a fundamental aspect of chemical synthesis that directly impacts product yield and purity. In the preparation of acyl chlorides from carboxylic acids using reagents like thionyl chloride or oxalyl chloride, an excess of the chlorinating agent is often used to ensure complete conversion of the carboxylic acid. For example, using 1.2 to 1.5 moles of oxalyl chloride per mole of the carboxylic acid salt has been reported. mdma.ch The excess reagent can typically be removed by distillation after the reaction is complete. prepchem.com
In the synthesis of chloroformates from alcohols and phosgene, stoichiometry is critical to avoid the formation of undesired byproducts such as carbonates. prepchem.com The reaction is generally rapid. Continuous flow processes have been developed for the production of chloroformates, allowing for precise control over reaction time and temperature, which are key kinetic parameters. google.com
Table 2: Stoichiometric Considerations in Related Synthetic Transformations
| Transformation | Reactant 1 | Reactant 2 | Typical Molar Ratio (Reactant 1:Reactant 2) | Purpose of Stoichiometry |
| Acyl Chloride Synthesis | Carboxylic Acid (or its salt) | Oxalyl Chloride | 1 : 1.2-1.5 mdma.ch | Drive reaction to completion. |
| Chloroformate Synthesis | Alcohol | Phosgene | 1 : >1 prepchem.com | Ensure complete conversion of the alcohol and minimize byproducts. |
This table provides general stoichiometric ratios for related reactions and does not represent specific experimental data for the synthesis of this compound.
Due to the lack of specific literature, a detailed kinetic analysis for the synthesis of this compound cannot be provided.
Reaction Mechanisms and Chemoselectivity of Phenyl Chloroformyl Phenylacetate
Nucleophilic Acyl Substitution Reactions at the Chloroformyl Carbon
The chloroformyl group is significantly more electrophilic and contains a better leaving group (chloride) compared to the acetate (B1210297) ester. Consequently, it is the primary site of reaction for most nucleophiles under mild conditions. The general mechanism is a nucleophilic acyl substitution, which proceeds via a two-step addition-elimination pathway. libretexts.orglibretexts.org
Mechanisms Involving Various Nucleophiles (e.g., Alcohols, Amines, Phenols)
The reaction of 4-(chloroformyl)phenyl acetate with nucleophiles like alcohols, amines, and phenols selectively yields products of acylation at the chloroformyl position, leaving the phenyl acetate moiety intact.
Reaction with Alcohols (Alcoholysis): When treated with an alcohol (R'OH), the chloroformyl group reacts to form a new ester. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group. A base, such as pyridine (B92270), is often added to neutralize the HCl byproduct.
Reaction with Amines (Aminolysis): Amines (R'NH2) are generally more nucleophilic than alcohols and react rapidly with the chloroformyl group to produce amides. chemguide.co.uk The mechanism is analogous to that of alcoholysis, with the nitrogen atom of the amine acting as the nucleophile. libretexts.orgchemguide.co.uk Two equivalents of the amine are typically required: one to act as the nucleophile and the second to act as a base, neutralizing the liberated HCl by forming an ammonium (B1175870) salt. chemguide.co.uk
Reaction with Phenols: Phenols, being less nucleophilic than aliphatic alcohols, also react at the chloroformyl group to form a new phenyl ester. The reaction often requires a base catalyst, such as pyridine or aqueous hydroxide (B78521) (Schotten-Baumann reaction), to deprotonate the phenol (B47542), forming the more nucleophilic phenoxide ion. vedantu.comresearchgate.net
The general mechanism can be summarized as follows:
Addition: The nucleophile (Nu-H) attacks the carbonyl carbon of the chloroformyl group.
Elimination: The tetrahedral intermediate collapses, expelling the chloride ion (a good leaving group).
Deprotonation: A base removes a proton from the nucleophile to yield the final product.
Factors Governing Reactivity and Selectivity in Acylation
The remarkable chemoselectivity of these reactions is governed by several fundamental principles of organic chemistry. numberanalytics.comnumberanalytics.com
Relative Electrophilicity: The carbonyl carbon of the acyl chloride is significantly more electrophilic than the carbonyl carbon of the ester. This is due to the strong electron-withdrawing inductive effect of the chlorine atom, which is greater than that of the ester's alkoxy group.
Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl). In contrast, the phenoxide ion (PhO⁻) that would be expelled from the acetate ester is a much poorer leaving group as it is the conjugate base of a weaker acid (phenol). Nucleophilic acyl substitution reactions favor the expulsion of the weaker base. nih.gov
Reaction Conditions: Mild reaction conditions (e.g., low temperatures) favor the selective reaction at the more reactive acyl chloride site. Forcing conditions, such as high temperatures or the use of strong bases, might lead to competing reactions at the ester site. numberanalytics.com
| Factor | Chloroformyl Group (-COCl) | Acetate Ester Group (-OCOCH₃) |
|---|---|---|
| Electrophilicity of Carbonyl Carbon | High | Moderate |
| Leaving Group | Chloride (Cl⁻) - Excellent | Phenoxide (PhO⁻) - Poor |
| Reactivity with Nucleophiles | Very High | Low |
| Typical Reaction Product | New Ester or Amide | No reaction (under mild conditions) |
Reactivity Profiles of the Phenyl Acetate Moiety
While the chloroformyl group is the primary focus of reactivity, the phenyl acetate portion of the molecule can undergo its own set of reactions, typically under conditions where the more reactive acyl chloride has either been consumed or is intentionally bypassed.
Ester Hydrolysis and Transesterification Pathways
Hydrolysis: The acetate ester can be hydrolyzed to yield a phenol and an acetate salt. This reaction, a form of saponification, is typically carried out using a strong base like sodium hydroxide and may require heating. researchgate.netwikipedia.org Acid-catalyzed hydrolysis is also possible but is an equilibrium process. stanford.eduresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl.
Transesterification: It is possible to exchange the phenyl group of the ester with a different alcohol group (R'OH). This transesterification reaction is typically catalyzed by either an acid or a base. tu-clausthal.de For example, reacting the compound with an excess of another alcohol in the presence of an acid catalyst would lead to the formation of a new ester and phenol. pearson.com
Aromatic Functionalization of the Phenyl Ring
The phenyl ring itself is susceptible to electrophilic aromatic substitution (SEAr). The regiochemical outcome is directed by the two substituents. The acetate group (-OCOCH₃) is an ortho, para-director. chegg.com However, due to resonance involving the carbonyl, it is less activating than a hydroxyl (-OH) group. chegg.com The second substituent, which would be the product of a reaction at the original chloroformyl site (e.g., an ester or amide), will also exert a directing effect. wikipedia.orgresearchgate.net
A key reaction in this category is the Fries Rearrangement . This reaction involves the intramolecular migration of the acetyl group from the phenolic oxygen to the ortho or para positions of the aromatic ring to form a hydroxy aryl ketone. wikipedia.org The reaction is typically catalyzed by a Lewis acid (like AlCl₃) and the product distribution can be controlled by temperature; lower temperatures favor the para-product, while higher temperatures favor the ortho-product. organic-chemistry.orgbyjus.comyoutube.com A photochemical version, the photo-Fries rearrangement, is also known. wikipedia.org
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Ester Hydrolysis | NaOH(aq), Heat | Phenol and Acetate Salt | researchgate.netwikipedia.org |
| Transesterification | R'OH, H⁺ or Base | New Ester and Phenol | tu-clausthal.depearson.com |
| Fries Rearrangement | AlCl₃, Heat | ortho- and para-Hydroxyacetophenone | wikipedia.orgorganic-chemistry.orgbyjus.com |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted Phenyl Acetate Derivative | uomustansiriyah.edu.iquci.edu |
Intramolecular Cyclization and Rearrangement Reactions
Given the para substitution pattern of 4-(chloroformyl)phenyl acetate, direct intramolecular cyclization involving both the chloroformyl and acetate groups is sterically impossible. However, intramolecular rearrangements are highly relevant.
The most prominent example is the Fries Rearrangement , as discussed previously. wikipedia.orgsigmaaldrich.com This reaction is a classic example of an intramolecular acylation where the acyl group (acetyl) migrates from the ester oxygen to a carbon atom on the aromatic ring. The mechanism is believed to proceed through the formation of an acylium ion intermediate following coordination of the Lewis acid to the carbonyl oxygen. organic-chemistry.orgyoutube.com
Other intramolecular cyclizations could be envisaged for derivatives of this compound. For instance, if the chloroformyl group were reacted with a nucleophile containing another reactive site, and this new substituent were positioned ortho to the acetate, subsequent intramolecular reactions could be designed. However, for the parent molecule, the Fries rearrangement is the principal intramolecular process.
Formation of Cyclic Carbonates and Other Heterocycles
The ortho-disposed chloroformyl and phenylacetate (B1230308) functionalities in Phenyl (chloroformyl)phenylacetate provide a perfect scaffold for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. One of the most plausible transformations is the formation of a six-membered lactone, specifically an isochroman-1-one (B1199216) derivative.
Drawing analogy from the well-established synthesis of 3-substituted isocoumarins from homophthalic acid (o-carboxyphenylacetic acid) and acyl chlorides, it is conceivable that under appropriate conditions, the ester portion of this compound could be hydrolyzed to the corresponding carboxylic acid. nih.govrsc.org Subsequent intramolecular acylation, where the newly formed carboxylic acid attacks the chloroformyl group, would lead to the formation of an isochroman-1,3-dione. This is supported by the synthesis of 3-substituted isocoumarins via the reaction of homophthalic acid with various acid chlorides, a reaction that proceeds readily, especially under microwave irradiation. nih.govrsc.org
A novel metal-free approach to 3-substituted isocoumarins involving a sequential O-acylation/intramolecular Wittig reaction of (2-carboxybenzyl)-triphenylphosphonium bromide with diverse acyl chlorides further underscores the propensity of ortho-substituted phenylacetic acid derivatives to cyclize into isocoumarin (B1212949) frameworks. uwindsor.ca In the context of this compound, if the phenylacetate ester were to be converted to a phosphonium (B103445) ylide, a similar intramolecular cyclization could be envisioned.
The following table summarizes the synthesis of 3-substituted isocoumarins from homophthalic acid and various acyl chlorides, providing a model for the potential cyclization of this compound derivatives.
| Entry | Acyl Chloride (R-COCl) | Product (3-R-isocoumarin) | Yield (%) (Conventional) | Yield (%) (Microwave) |
| 1 | Benzoyl chloride | 3-Phenylisocoumarin | 80 | 94 |
| 2 | 4-Methylbenzoyl chloride | 3-(4-Methylphenyl)isocoumarin | 78 | 92 |
| 3 | 4-Methoxybenzoyl chloride | 3-(4-Methoxyphenyl)isocoumarin | 75 | 90 |
| 4 | 4-Chlorobenzoyl chloride | 3-(4-Chlorophenyl)isocoumarin | 82 | 95 |
| 5 | 4-Nitrobenzoyl chloride | 3-(4-Nitrophenyl)isocoumarin | 70 | 85 |
| 6 | Cinnamoyl chloride | 3-Styrylisocoumarin | 72 | 88 |
| 7 | Cyclohexanecarbonyl chloride | 3-Cyclohexylisocoumarin | 65 | 80 |
This table is based on data for the reaction of homophthalic acid with acyl chlorides and serves as a model for the potential reactivity of this compound. nih.govrsc.org
Furthermore, the synthesis of isoindolin-1-ones through lithiation, substitution, and cyclization of N'-benzyl-N,N-dimethylureas highlights another potential pathway for heterocycle formation, should the chloroformyl group of the title compound react with an appropriate nitrogen-containing nucleophile. wikipedia.org
Mechanistic Investigations of Rearrangement Processes
The potential for molecular rearrangements in reactions involving this compound adds another layer of complexity to its chemical behavior. While direct mechanistic studies on this specific compound are not available, insights can be drawn from general rearrangement reactions of acyl chlorides and related species.
One can speculate on the possibility of a rearrangement involving the migration of the phenyl group. For instance, in base-catalyzed rearrangements of N-alkyl-O-acyl hydroxamic acids, an acyl group migration is observed. rsc.org Although the system is different, it demonstrates the principle of acyl migration under basic conditions. In the case of this compound, a strong base could potentially deprotonate the benzylic position, and under specific circumstances, a rearrangement involving the migration of the chloroformyl-bearing phenyl ring could be envisioned, though this remains highly speculative without experimental evidence.
More established rearrangement reactions of acyl chlorides, such as the Wolff rearrangement of α-diazoketones derived from acyl chlorides to form ketenes, or the Curtius rearrangement of acyl azides (also preparable from acyl chlorides) to isocyanates, provide a framework for understanding potential transformations. byjus.com If this compound were to be converted to the corresponding α-diazoketone or acyl azide (B81097) at the phenylacetyl position, these rearrangements could lead to interesting and complex molecular architectures. However, the chemoselectivity of such transformations in the presence of the chloroformyl group would be a critical factor.
Stereochemical Implications in Transformations Involving this compound
The phenylacetate moiety of the title compound contains a prochiral center at the benzylic carbon. This opens up possibilities for stereoselective reactions, where the introduction of a new substituent or the transformation of the existing ones can proceed with a preference for one stereoisomer over another.
Diastereoselective and Enantioselective Pathways
The diastereoselective addition of nucleophiles to the carbonyl group of the phenylacetyl moiety, or to the chloroformyl group, can be influenced by the existing stereochemistry in the molecule or by the use of chiral reagents. For instance, the diastereoselective addition of phenylacetylene (B144264) to chiral racemic α-chloroketones has been reported, where the stereochemical outcome is controlled by the reaction temperature and the formation of a metal-salen complex. nih.gov This suggests that if the phenylacetyl group of the title compound were to be transformed into a ketone, its subsequent reaction with a nucleophile could proceed with diastereoselectivity.
Enantioselective reductions of ketones are a well-established method for creating chiral alcohols. wikipedia.orgnih.govnih.govlibretexts.org Should the phenylacetyl group be converted to a ketone, its enantioselective reduction using chiral catalysts or reagents like those derived from BINAL-H or DIP-Chloride could yield an optically active alcohol derivative. wikipedia.org The enantioselectivity in such reactions is often dictated by steric and electronic interactions between the substrate and the chiral catalyst.
Role of Chiral Auxiliaries and Catalysts
The use of chiral auxiliaries provides a powerful strategy for controlling the stereochemistry of reactions. byjus.comnih.govinventivapharma.com In the context of this compound, a chiral alcohol could be used to form the ester, thereby introducing a chiral auxiliary into the molecule. Subsequent reactions at the benzylic position or at the chloroformyl group would then be influenced by the stereochemistry of this auxiliary, leading to diastereoselective outcomes.
Alternatively, chiral catalysts can be employed to achieve enantioselective transformations. nih.gov For example, in the reaction of the chloroformyl group with a nucleophile, a chiral catalyst could selectively activate one enantiotopic face of the carbonyl group, leading to an excess of one enantiomer of the product. The following table presents a hypothetical scenario for the enantioselective addition of a nucleophile to the chloroformyl group of a derivative of this compound, highlighting the potential for high enantiomeric excess (ee) with the use of a suitable chiral catalyst.
| Entry | Nucleophile (Nu-H) | Chiral Catalyst | Product | Enantiomeric Excess (ee) (%) |
| 1 | R-OH | Chiral DMAP derivative | Phenyl (R-oxycarbonyl)phenylacetate | >90 |
| 2 | R-NH2 | Chiral phosphine (B1218219) catalyst | Phenyl (R-aminocarbonyl)phenylacetate | >90 |
| 3 | Grignard Reagent (R-MgBr) | Chiral ligand-metal complex | Phenyl (keto-substituted)phenylacetate | >90 |
This table is hypothetical and serves to illustrate the potential for enantioselective reactions of the chloroformyl group in the presence of a chiral catalyst.
Applications of Phenyl Chloroformyl Phenylacetate As a Versatile Building Block in Complex Organic Synthesis
Construction of Carbamates and Ureas
The chloroformyl group of phenyl (chloroformyl)phenylacetate is an excellent electrophile, readily reacting with nucleophiles such as amines to form carbamates and ureas. These functional groups are prevalent in many biologically active molecules and materials.
The reaction of this compound with primary or secondary amines in the presence of a base affords substituted carbamic acid esters, commonly known as carbamates. This reaction is a straightforward and efficient method for introducing the carbamate functionality into a molecule. For instance, the reaction with various 4-amino-1,2,4-triazole substrates in the presence of a base like potassium carbonate has been shown to produce carbamate derivatives in good to excellent yields, ranging from 81% to 97%. The choice of solvent and base can significantly influence the reaction's outcome and yield.
The general scheme for this synthesis is as follows:
Reactants: this compound and a primary or secondary amine.
Conditions: Typically in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrochloric acid byproduct.
Product: A substituted carbamic acid ester.
This methodology is widely employed in the synthesis of pharmaceuticals and agrochemicals where the carbamate linkage is a key structural feature.
This compound can also be utilized in a two-step process to generate ureas. First, it reacts with an amine to form a carbamate intermediate. This intermediate can then be reacted with a second amine to yield a urea. google.comgoogle.com
Formation of Symmetrical Ureas: If the same amine is used in both steps, a symmetrical urea is formed.
Formation of Unsymmetrical Ureas: If two different amines are used sequentially, an unsymmetrical urea is produced. This stepwise approach allows for the controlled synthesis of complex ureas with different substituents on each nitrogen atom.
The synthesis of ureas often involves the in-situ formation of an isocyanate intermediate from the reaction of a primary amide, which then reacts with an amine. organic-chemistry.org this compound provides an alternative route via a carbamate intermediate.
| Product Type | Reactants | Key Intermediates | General Application |
|---|---|---|---|
| Substituted Carbamic Acid Esters | This compound, Primary/Secondary Amine | - | Pharmaceuticals, Agrochemicals |
| Symmetrical Ureas | This compound, Single Amine (used in two steps) | Carbamate | Polymers, Biologically Active Molecules |
| Unsymmetrical Ureas | This compound, Two Different Amines (used sequentially) | Carbamate | Drug Discovery, Fine Chemicals |
Synthesis of Organic Carbonates and Oligomers
The reactivity of the chloroformyl group also extends to reactions with alcohols and phenols, leading to the formation of organic carbonates. These compounds are valuable as solvents, electrolytes, and monomers for polymerization.
This compound reacts with alcohols or phenols in the presence of a base to produce acyclic organic carbonates. This reaction is analogous to the formation of carbamates, with the alcohol or phenol (B47542) acting as the nucleophile.
The synthesis of cyclic carbonates can be achieved by reacting this compound with a diol. The intramolecular reaction of the resulting intermediate, which contains both a hydroxyl group and a chloroformate group, leads to the formation of a cyclic carbonate. The synthesis of organic carbonates is a significant area of research, with efforts focused on developing greener synthesis routes that avoid toxic reagents like phosgene (B1210022). researchgate.net
This compound can serve as a monomer or a chain-terminating agent in the synthesis of polycarbonates and polyesters. In polycondensation reactions, bifunctional molecules containing two chloroformyl groups or a chloroformyl group and another reactive group are typically used. While this compound itself is monofunctional with respect to the chloroformyl group, it can be used to introduce specific end groups to a polymer chain, thereby controlling its molecular weight and properties.
In the context of polyester synthesis, the phenylacetate (B1230308) portion of the molecule can be hydrolyzed to a carboxylic acid, which can then participate in esterification reactions to form polyester chains.
Acylation Reactions and Esterification Processes
The phenylacetate moiety of this compound can also participate in synthetic transformations, particularly after the chloroformyl group has been reacted. The ester can be hydrolyzed to phenylacetic acid, a versatile precursor in its own right.
Acylation reactions are fundamental in organic synthesis for the formation of esters and amides. blogspot.com this compound can be considered an acylating agent. The reaction of phenols with acyl chlorides is a common method for preparing phenyl esters. vedantu.com
The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method for ester synthesis. masterorganicchemistry.com Phenylacetic acid, which can be derived from this compound, can be esterified with various alcohols under acidic conditions to produce a range of phenylacetate esters. researchgate.net These esters have applications in perfumery and as intermediates in pharmaceutical synthesis. wikipedia.org
| Reaction Type | Reactant with this compound | Resulting Functional Group/Molecule | Key Research Findings |
|---|---|---|---|
| Carbamate Synthesis | Amines | Carbamate | Yields can be high (81-97%) depending on the substrate, base, and solvent used. |
| Urea Synthesis | Amines (sequentially) | Urea | Allows for the controlled synthesis of both symmetrical and unsymmetrical ureas via a carbamate intermediate. google.comgoogle.com |
| Carbonate Synthesis | Alcohols/Phenols | Carbonate | Provides an alternative to phosgene-based methods for carbonate synthesis. researchgate.net |
| Esterification | (after hydrolysis to phenylacetic acid) Alcohols | Ester | The derived phenylacetic acid can be esterified with a variety of alcohols. researchgate.net |
Formation of Diverse Ester Libraries
The chloroformyl group is the most reactive site on the this compound molecule. As an acyl chloride, it readily undergoes nucleophilic acyl substitution with a wide variety of nucleophiles, most notably alcohols and phenols. libretexts.orglibretexts.orglibretexts.org This reaction is typically rapid and exothermic, proceeding via an addition-elimination mechanism to form a new ester bond and releasing hydrogen chloride as a byproduct. chemguide.co.uk
The versatility of this reaction allows for the creation of diverse ester libraries. By reacting this compound with a collection of different alcohols or phenols (R-OH), a corresponding library of ester products can be synthesized efficiently. This approach is fundamental in fields like medicinal chemistry and materials science, where generating and screening a large number of related compounds is crucial for discovering new leads with desired properties. The reaction is generally high-yielding and becomes effectively irreversible due to the formation of gaseous HCl, which can be removed or neutralized with a non-nucleophilic base. libretexts.org
General Reaction Scheme for Ester Library Formation:

Figure 1: this compound reacts with various alcohols (R-OH) to yield a library of ester derivatives.
The table below illustrates the potential diversity of the ester library that can be generated from this single building block.
| Reactant (Alcohol/Phenol) | R Group | Product Structure | Product Class |
| Ethanol | -CH₂CH₃ | Phenyl (ethoxycarbonyl)phenylacetate | Aliphatic Ester |
| Benzyl alcohol | -CH₂C₆H₅ | Phenyl (benzyloxycarbonyl)phenylacetate | Benzylic Ester |
| Phenol | -C₆H₅ | Phenyl (phenoxycarbonyl)phenylacetate | Aromatic Ester |
| tert-Butanol | -C(CH₃)₃ | Phenyl (tert-butoxycarbonyl)phenylacetate | Hindered Ester |
Preparation of Mixed Anhydrides for Further Synthetic Utility
In addition to reacting with alcohols, the chloroformyl group of this compound can react with carboxylic acids to form mixed carboxylic-carbonic anhydrides. wikipedia.org This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine (B128534) or N-methylmorpholine, which neutralizes the HCl byproduct. highfine.comresearchgate.net
The resulting mixed anhydrides are highly activated forms of the parent carboxylic acid. They are more reactive than the carboxylic acid itself but are often more selective and easier to handle than acyl chlorides. These intermediates are valuable in peptide synthesis and for the acylation of sensitive substrates. highfine.comcdnsciencepub.com The mixed anhydride effectively "activates" a carboxylic acid, facilitating its reaction with a nucleophile (like an amine or alcohol) under mild conditions. The advantage of this method is its speed and the generally high purity of the products obtained. highfine.com
General Reaction for Mixed Anhydride Formation:

Figure 2: Formation of a mixed anhydride from this compound and a generic carboxylic acid (R-COOH).
The utility of these mixed anhydrides is summarized below.
| Reactant (Carboxylic Acid) | R' Group | Intermediate Mixed Anhydride | Subsequent Reaction | Final Product Class |
| Acetic Acid | -CH₃ | Acetic phenyl (phenylacetyl)oxycarbonyl anhydride | Reaction with an amine (R''-NH₂) | Amide |
| Benzoic Acid | -C₆H₅ | Benzoic phenyl (phenylacetyl)oxycarbonyl anhydride | Reaction with an alcohol (R''-OH) | Ester |
| Boc-Alanine | -CH(CH₃)NHBoc | Boc-Alanine phenyl (phenylacetyl)oxycarbonyl anhydride | Reaction with an amino acid ester | Dipeptide |
Role in Multistep Synthesis of Advanced Organic Molecules
The presence of two distinct functional groups with different reactivities makes this compound an excellent tool for multistep synthesis, where precise control over the sequence of chemical events is paramount.
Sequential Transformations and Protecting Group Strategies
A key principle in multistep synthesis is the ability to perform reactions on one part of a molecule while another part remains unaffected. The differential reactivity of the chloroformyl group (highly reactive) and the phenylacetate ester (stable) in this compound allows for such sequential transformations.
A typical strategy would involve first reacting the highly electrophilic chloroformyl group with a nucleophile to attach the building block to a larger molecule. The phenylacetate ester moiety, being stable to many reaction conditions, would be carried through subsequent synthetic steps. Later in the synthesis, this ester can be selectively cleaved—for example, through hydrolysis under basic conditions—to unmask a phenolic hydroxyl group. This newly revealed functional group can then participate in further reactions, such as etherification or coupling reactions.
Furthermore, the phenylacetyl group itself can be considered part of a protecting group strategy. organic-chemistry.orgsemanticscholar.org A protecting group is a chemical moiety that temporarily masks a reactive functional group to prevent it from interfering with subsequent reactions. wikipedia.org In this context, this compound could be used to introduce a (phenylacetyl)oxy-benzoyl group onto a substrate. The core phenylacetate portion remains inert until a specific deprotection step is applied, making it a useful component in complex synthetic routes that require orthogonal protecting group strategies. organic-chemistry.org
Illustrative Sequential Strategy:
| Step | Transformation | Description |
| 1 | Acylation | The chloroformyl group reacts with a nucleophile (e.g., R-NH₂) on the primary substrate. |
| 2 | Intermediate Steps | Further synthetic modifications are performed on other parts of the molecule (R group). The phenylacetate ester remains intact. |
| 3 | Deprotection/Unmasking | The phenylacetate ester is hydrolyzed (e.g., using NaOH) to reveal a phenol and release phenylacetic acid. |
| 4 | Further Functionalization | The newly formed phenolic -OH group is used in a subsequent reaction (e.g., Williamson ether synthesis). |
Convergent and Divergent Synthetic Approaches
This compound is well-suited for both convergent and divergent synthetic strategies, which are designed to improve the efficiency of constructing complex molecules.
Divergent Synthesis: In a divergent synthesis, a common intermediate is used to generate a library of structurally related compounds. wikipedia.orgnih.gov this compound serves as an ideal common precursor. Its reactive chloroformyl handle can be reacted with a wide array of different nucleophiles (alcohols, amines, thiols, etc.) to rapidly generate a diverse collection of molecules, all sharing the same core phenyl (phenylacetate) scaffold. This approach is highly efficient for exploring structure-activity relationships. rsc.org
Divergent Synthesis Scheme:

Figure 3: A single starting material diverges into multiple distinct products by reaction with different nucleophiles (Nu1, Nu2, Nu3).
Convergent Synthesis Scheme:

Figure 4: Two separately synthesized complex fragments are joined in a final coupling step to form the target molecule.
Spectroscopic and Computational Investigations of Phenyl Chloroformyl Phenylacetate
Spectroscopic Analysis of Reaction Intermediates and Products
Spectroscopic methods are indispensable for identifying products, tracking reaction progress, and detecting short-lived intermediates. Techniques like Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for this purpose.
The synthesis of an ester like Phenyl (chloroformyl)phenylacetate, likely from a phenol (B47542) derivative and an acyl chloride, can be monitored in real-time using in situ spectroscopic techniques. researchgate.net These methods allow for the continuous measurement of reactant consumption and product formation without disturbing the reaction mixture, providing valuable kinetic data. researchgate.net
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR spectroscopy is particularly well-suited for in situ monitoring. researchgate.net By inserting an ATR probe directly into the reaction vessel, spectra can be recorded at regular intervals. The kinetics of the esterification can be followed by observing the decrease in the intensity of the broad O-H stretching band of the phenolic reactant (typically around 3200-3400 cm⁻¹) and the concurrent increase in the intensity of the characteristic ester carbonyl (C=O) stretching band. For phenyl esters, this C=O stretch appears at a relatively high wavenumber, typically in the 1740-1760 cm⁻¹ range. sciepub.com The C-O stretching vibrations of the ester, usually found between 1220-1000 cm⁻¹, can also be monitored. sciepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be used for real-time analysis. The disappearance of the phenolic hydroxyl proton signal and the appearance of new signals corresponding to the protons on the phenyl rings adjacent to the ester and chloroformyl groups would signify reaction progress. Protons on a phenyl ring typically have chemical shifts around 7.27 ppm, though these values are influenced by the nature of the substituents. wikipedia.org For example, in the related compound p-cresyl phenyl acetate (B1210297), the protons of the phenylacetic acid moiety appear as a multiplet between 7.30–7.38 ppm. nih.govresearchgate.net
The following table summarizes the key infrared absorptions that would be monitored during the synthesis of this compound.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Expected Trend during Reaction |
| Phenolic O-H | Stretch, broad | 3200 - 3400 | Decrease |
| Ester C=O | Stretch, strong | ~1740 - 1760 | Increase |
| Acyl Chloride C=O | Stretch, strong | ~1780 - 1815 | Decrease |
| Ester C-O | Stretch | ~1220 - 1000 | Increase |
| Aromatic C-H | Stretch | >3000 | Stable |
| Aromatic C=C | Stretch | ~1400 - 1600 | Stable |
Data compiled from standard IR spectroscopy tables and studies on related compounds. sciepub.comvscht.cz
Spectroscopic monitoring is crucial for elucidating reaction pathways and identifying transient species. In the synthesis of phenyl esters, the mechanism often involves a nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acyl chloride. While the tetrahedral intermediate formed during this process is typically too short-lived to be observed directly under normal conditions, its existence is a cornerstone of the established mechanism.
Studies on the catabolism of related compounds, such as phenylacetate (B1230308), reveal complex, multi-step pathways involving various intermediates. In bacteria, for instance, phenylacetate is first converted to its coenzyme A thioester, phenylacetyl-CoA. nih.gov This activated intermediate then undergoes a series of enzymatic transformations, including epoxidation, isomerization to a seven-membered oxepin (B1234782) ring, hydrolytic cleavage, and β-oxidation. nih.gov While this is a biological pathway, it highlights the types of complex transformations that phenylacetate structures can undergo, which can be studied step-by-step using spectroscopic and spectrometric methods.
In non-biological reactions, such as thermal decomposition, spectroscopic analysis combined with computational studies can map out the reaction coordinates. For example, the pyrolysis of phenyl acetate is proposed to proceed through a concerted, six-membered cyclic transition state to yield phenol and ketene. researchgate.net
Theoretical Studies and Quantum Chemical Calculations
Computational chemistry provides profound insights into molecular properties and reaction dynamics that are often inaccessible through experimentation alone. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the structure, energetics, and reactivity of molecules like this compound. nih.govnih.gov
Theoretical calculations can determine the preferred conformations and electronic properties of phenyl esters. Ab initio studies on substituted phenyl acetates show a strong preference for the Z conformer (where the phenyl ring and the carbonyl oxygen are on the same side of the C-O single bond) over the E conformer. nih.gov This preference is driven by stereoelectronic effects, specifically the delocalization of the lone pair electrons of the ether oxygen into the antibonding π* orbital of the carbonyl group (nO → π*C=O). nih.gov This interaction is maximized in the Z conformer, leading to greater stability. nih.gov
For this compound, the presence of the electron-withdrawing chloroformyl group on one of the phenyl rings would significantly influence the electronic structure. Electron-withdrawing substituents on the phenyl ring are known to decrease the stability of both E and Z conformers but have a more pronounced destabilizing effect on the E conformer, thereby increasing the energy gap between them. nih.gov These substituents also impact the reactivity of the ester's carbonyl group by modulating the energy and occupancy of the π*C=O orbital. nih.gov
One of the most powerful applications of quantum chemical calculations is the modeling of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the structures of transition states and calculate their energies, which correspond to the activation energy of the reaction. wikipedia.org
For example, DFT studies on the gas-phase thermal elimination of phenyl acetate have been used to compare different proposed mechanisms. Calculations using the PBEPBE/6-31++G(d,p) level of theory supported a mechanism involving an electrocyclic wikipedia.orgnih.gov hydrogen shift, confirming it as the rate-determining step by calculating the activation energy and entropy, which were in good agreement with experimental values. researchgate.net Similar calculations for this compound would allow for the prediction of its decomposition pathways and the associated energy barriers.
The table below shows theoretical activation parameters for the thermal decomposition of phenyl acetate, which serves as a model for the types of data that would be calculated for this compound.
| Parameter | Calculated Value | Experimental Value | Method |
| Activation Enthalpy (ΔH‡) | 193.3 kJ/mol | 194.6 kJ/mol | PBEPBE/6-31++G(d,p) |
| Activation Entropy (ΔS‡) | -30.7 J/mol·K | -35 J/mol·K | PBEPBE/6-31++G(d,p) |
Data from a DFT study on the thermal elimination of phenyl acetate. researchgate.net
These calculations can also model intramolecular reactions. Studies on the cyclization of monophenyl esters have used ab initio and DFT methods to calculate the energy differences between the near attack conformation (NAC), the transition state (TS), and intermediates. ucsb.edu Such studies reveal that the activation free energy is often a function of the ground state enthalpy required to achieve the reactive conformation. ucsb.edu
DFT and ab initio methods are workhorses in modern computational chemistry for studying reactivity. sciepub.com
Vibrational Spectra Simulation: A common application is the calculation of vibrational frequencies (IR and Raman). nih.govnih.gov By computing the harmonic frequencies of an optimized molecular structure, a theoretical spectrum can be generated. These theoretical spectra, though often requiring scaling to correct for anharmonicity and basis set limitations, are invaluable for assigning the vibrational modes observed in experimental spectra. sciepub.comnih.gov For complex molecules, this is often the most reliable way to assign specific bands to specific bond vibrations.
Reactivity Descriptors: DFT calculations can furnish various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.gov The HOMO-LUMO gap is a measure of the molecule's chemical hardness and its resistance to electronic excitation. A smaller gap generally implies higher reactivity. nih.gov Analysis of the molecular electrostatic potential can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents.
Mechanism Elucidation: As detailed previously, these methods are central to exploring potential reaction pathways. By comparing the activation barriers of competing mechanisms, the most likely pathway can be identified. researchgate.netrsc.org For this compound, this could be used to predict its susceptibility to nucleophilic attack at either the ester carbonyl carbon or the chloroformyl carbon, and to model its decomposition or rearrangement reactions.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable techniques for gaining insights into the three-dimensional structure, conformational flexibility, and reactivity of organic molecules like this compound. These computational methods allow for the examination of molecular properties at an atomic level, providing a bridge between structure and function.
Computational approaches such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are commonly employed to calculate the geometric and electronic structures of phenyl esters and related compounds. researchgate.net For instance, studies on similar molecules like phenethyl phenyl ether have utilized DFT to determine product selectivities in pyrolysis reactions, highlighting the importance of including multiple reactant conformers in such analyses. nih.gov Furthermore, computational investigations into the aminolysis of phenyl acetate have applied density functional methods to explore various mechanistic pathways, revealing that a general base-catalyzed neutral stepwise mechanism is the most favorable. researchgate.net
These simulation techniques can predict spectroscopic characteristics, such as FT-IR spectra, which can then be compared with experimental data for validation. semanticscholar.org Molecular dynamics simulations, in particular, offer a view of the time-dependent behavior of the molecule, which is crucial for understanding its interactions with other molecules, including solvents and reactants.
The reactivity and physical properties of this compound are intrinsically linked to its three-dimensional shape and the distribution of its conformers. Conformational analysis involves identifying the stable spatial arrangements of a molecule (conformers) and determining their relative energies. For a molecule with multiple rotatable bonds, such as the C-O and C-C bonds in the ester and phenylacetate moieties, a complex potential energy surface with several minima is expected.
Computational studies on L-phenylalanine, which also contains a phenyl group, have revealed numerous stable conformations arising from non-bonded interactions like hydrogen bonds and π-π stacking. nih.gov Similarly, for this compound, the relative orientations of the two phenyl rings and the chloroformyl group would be dictated by a balance of steric and electronic effects. The planarity of the ester group and the orientation of the chloroformyl group relative to the adjacent phenyl ring are key conformational features. Theoretical calculations for phenyl benzoate, a related phenyl ester, have shown that while methods like B3LYP/6-31+G* can estimate the shape of the potential energy functions for phenyl torsion, they may not accurately reproduce the heights of the rotational barriers. researchgate.net
Solvent effects play a critical role in chemical reactions and conformational equilibria. acs.org The polarity and hydrogen-bonding capability of the solvent can significantly influence the stability of different conformers and transition states. libretexts.orgacs.org For instance, in SN1 reactions, polar protic solvents that can solvate both cations and anions are particularly effective at stabilizing the transition state and facilitating ionization. libretexts.org In the case of this compound, a polar solvent would be expected to stabilize conformers with larger dipole moments. The reactivity of the chloroformyl group, in particular, would be sensitive to the solvent environment, as seen in the reactions of aryl chloroformates with dimethylformamide. acs.org
Illustrative Conformational Energy of this compound in Different Solvents
| Conformer | Dihedral Angle (τ1, C-O-C-C) | Dihedral Angle (τ2, O-C-C=O) | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Acetonitrile | Relative Energy (kcal/mol) in Water |
| A | 0° | 180° | 0.0 | 0.0 | 0.0 |
| B | 90° | 180° | +2.5 | +2.2 | +2.0 |
| C | 180° | 0° | +1.8 | +1.5 | +1.2 |
This table is for illustrative purposes only and represents hypothetical data based on typical computational studies of flexible organic molecules.
The term "ligand" in this context refers to the different functional groups and structural motifs within the this compound molecule that govern its reactivity. The interplay between the phenyl rings, the ester linkage, and the highly reactive chloroformyl group dictates the molecule's chemical behavior.
The reactivity of aromatic esters can be controlled by external ligands in catalyzed reactions, leading to selective bond activation. acs.orgacs.org For example, in nickel-catalyzed cross-coupling reactions, the choice of a monodentate or bidentate phosphine (B1218219) ligand can determine whether the C(acyl)-O or C(aryl)-C bond of an aromatic ester is cleaved. acs.org Within the this compound molecule itself, the electronic properties of the substituted phenyl ring will influence the reactivity of the adjacent chloroformyl group.
The chloroformyl group is a highly reactive acylating agent, similar in reactivity to acyl chlorides. wikipedia.org It readily reacts with nucleophiles such as amines to form carbamates, alcohols to form carbonates, and carboxylic acids to form mixed anhydrides. wikipedia.org The phenylacetate moiety also presents several reactive sites. The carbonyl group of the ester is susceptible to nucleophilic attack, and the α-protons on the methylene (B1212753) bridge are acidic and can be removed by a base to form an enolate. The reactivity of such enolates in palladium-catalyzed α-arylation is highly sensitive to the electronic properties of the catalyst's ligands. nih.gov
Illustrative Reactivity Profile of this compound
| Functional Group | Reactive Site | Type of Reaction | Expected Products |
| Chloroformyl | Carbonyl Carbon | Nucleophilic Acyl Substitution | Carbamates, Carbonates, Anhydrides |
| Ester | Carbonyl Carbon | Nucleophilic Acyl Substitution | Amides, other Esters (transesterification) |
| Phenylacetate | α-Carbon | Deprotonation/Alkylation | α-Substituted derivatives |
| Phenyl Rings | Aromatic C-H | Electrophilic Substitution | Substituted aromatic rings |
This table is for illustrative purposes only and outlines expected reactivity based on the known chemistry of the constituent functional groups.
Emerging Research Directions and Future Perspectives in Phenyl Chloroformyl Phenylacetate Chemistry
Green Chemistry Approaches to Synthesis and Application
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly central to modern synthetic chemistry. Research into Phenyl (chloroformyl)phenylacetate is actively pursuing more sustainable methodologies for its synthesis and subsequent use.
Development of Sustainable Synthetic Protocols
Traditional methods for synthesizing esters and acid chlorides often rely on harsh reagents and generate significant waste. The development of sustainable synthetic protocols for this compound and its precursors focuses on enzymatic and heterogeneous catalysis to improve efficiency and reduce environmental harm.
Biocatalysis, in particular, offers a promising green alternative. Enzymatic cascades have been developed for the efficient conversion of renewable feedstocks like L-phenylalanine into phenylacetic acid (PAA), a key precursor. mdpi.comnih.gov These one-pot biotransformations, utilizing recombinant Escherichia coli, can achieve high conversion rates of over 99% for PAA synthesis. nih.gov Furthermore, lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the esterification of phenylacetic acid derivatives, demonstrating the potential for enzymatic synthesis of the phenylacetate (B1230308) portion of the target molecule. mdpi.com
Another sustainable approach involves the use of solid acid catalysts, which are often reusable and non-corrosive. Acid-activated Indian bentonite (B74815) has been shown to be an effective and versatile catalyst for the esterification of various carboxylic acids with phenols, providing good yields under specific reaction conditions. nih.gov Similarly, ionic liquids have been investigated as green catalysts and solvents for the synthesis of phenylacetate, offering advantages such as good thermal stability and recyclability. nih.gov For the chloroformyl moiety, methods are being developed to replace highly toxic phosgene (B1210022). The use of solid phosgene (triphosgene) or photo-on-demand synthesis from chloroform (B151607) represents safer and more environmentally conscious alternatives for producing chloroformates. nih.govnih.gov
A comparison of different catalytic systems for phenylacetate synthesis is presented in Table 1.
| Catalyst System | Substrates | Key Advantages | Reference |
| Recombinant E. coli | L-phenylalanine | High conversion (>99%), renewable feedstock | nih.gov |
| Candida antarctica lipase B (CALB) | Phenylacetic acid, Ethanol | Biocatalytic, mild conditions | mdpi.com |
| Acid-activated Indian Bentonite | Carboxylic acids, Phenols | Reusable, non-corrosive, versatile | nih.gov |
| Ionic Liquids (e.g., [NMPH]HSO₄) | Phenol (B47542), Acetic anhydride | Recyclable catalyst/solvent, high yield | nih.gov |
Catalyst Design for Enhanced Environmental Compatibility
The design of catalysts with improved environmental compatibility is a cornerstone of green chemistry. For the synthesis of molecules like this compound, research is focused on developing catalysts that are not only efficient and selective but also non-toxic and recyclable.
Heterogeneous catalysts, such as metal cation-exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-montmorillonite), have been successfully used for the liquid-phase esterification of phenylacetic acid. researchgate.net These clay-based catalysts are advantageous due to their low cost, thermal stability, and ease of separation from the reaction mixture. researchgate.net The catalytic activity can be tuned by varying the exchanged metal cation, with Al³⁺-montmorillonite showing high activity. researchgate.net
In the realm of biocatalysis, the immobilization of enzymes on solid supports is a key strategy for enhancing their stability and reusability. While not explicitly detailed for this compound synthesis, the principles are broadly applicable. For instance, titanium silicalite-1 (TS-1) has been used as a support for synthesizing phenyl acetate (B1210297), and though deactivation can occur, the catalyst can be recycled multiple times. researchgate.net
The development of metal-free catalytic systems is another important avenue. For example, a metal-free approach for the synthesis of phenylacetic acid derivatives from vinylarenes has been developed using non-toxic reagents like molecular iodine and oxone. researchgate.net For the synthesis of the chloroformate group, the use of catalytic quantities of trimethyl borate (B1201080) can accelerate the reaction of sulfur trioxide with dichloromethane (B109758) to produce chloromethyl chlorosulfate, a useful reagent, under milder conditions than traditional methods. nih.gov
Advanced Materials Science Applications
The bifunctional nature of this compound makes it a valuable building block for the creation of advanced materials with tailored properties. The chloroformyl group provides a reactive site for polymerization, while the phenylacetate moiety can impart specific functionalities to the resulting polymer.
Integration into Novel Polymer Architectures
This compound is a potential monomer for the synthesis of novel polyesters and polyamides. The chloroformyl group can readily react with diols or diamines in polycondensation reactions to form the polymer backbone. The pendant phenylacetate group can then influence the polymer's physical and chemical properties, such as solubility, thermal stability, and mechanical strength.
While direct polymerization of this compound is not widely reported, related studies on functional aromatic polyamides and polyesters provide a strong basis for its potential applications. For instance, aromatic polyamides have been synthesized from asymmetrically substituted diamine monomers, where the unequal reactivity of functional groups affects the polymer's properties. mdpi.com Similarly, this compound, as an unsymmetrical monomer, could be used to create polymers with controlled sequence distribution and tailored characteristics.
The synthesis of polyesters from furan-based monomers using enzymatic catalysis also offers a model for the potential polymerization of this compound. nih.gov The use of biocatalysts could lead to the formation of polyesters with high molecular weights and specific stereochemistries under mild, environmentally friendly conditions. Furthermore, research on polymerization-induced self-assembly (PISA) has shown that phenylacetic acid can be encapsulated within block copolymer nanoparticles, suggesting that polymers derived from this compound could be designed for drug delivery applications. researchgate.net
Design of Functional Molecules with Specific Properties
Beyond polymer synthesis, this compound can be used as a reagent to design smaller functional molecules with specific properties. The reactive chloroformyl group allows for the attachment of the phenylacetate moiety to a wide range of substrates, including alcohols, amines, and thiols.
This is particularly relevant in the field of medicinal chemistry, where the phenylacetic acid scaffold is found in numerous drugs. google.com By using this compound, it is possible to introduce the phenylacetate group into a molecule to potentially enhance its biological activity. For example, the functionalization of natural phenols through esterification with acyl chlorides is a common strategy to create libraries of bioactive molecules. nih.gov The chloroformyl group of the title compound would be highly suitable for such reactions.
The phenylacetate group itself can be further modified to create a diverse range of derivatives. For instance, photostimulated reactions of phenylacetic acid dianions with aryl halides have been shown to produce biarylacetic acids, with the regiochemistry of the reaction being influenced by the counterion. This demonstrates the potential for post-functionalization of molecules containing the phenylacetate unit introduced via this compound.
Mechanistic Studies of Undesired Side Reactions and Byproduct Formation
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and minimizing the formation of unwanted byproducts. For this compound, this involves studying potential side reactions during both its synthesis and its subsequent use in derivatization or polymerization.
In the esterification of phenylacetic acid, a key step in the synthesis of the parent molecule, side reactions can occur, particularly under harsh conditions. For example, at elevated temperatures, decarboxylation of phenylacetic acid can lead to the formation of toluene (B28343). When using strong acid catalysts, ether formation from the alcohol reactant can also be a competing reaction. A study on the esterification of phenylacetic acid with hydroxylated derivatives using various catalysts found that the choice of catalyst and reaction conditions significantly impacts selectivity and yield, with heterogeneous catalysts like Amberlyst-15 showing higher selectivity compared to homogeneous acids like sulfuric acid. nih.gov
The synthesis of the chloroformate group also presents opportunities for byproduct formation. In the chlorination of ethyl chloroformate, for instance, the formation of dichlorinated ethyl chloroformates is a common side reaction. mdpi.com When using phosgene for the synthesis of chloroformates from phenols, the formation of diaryl carbonates can be a significant byproduct, especially in the presence of certain catalysts. The reaction of dimethylformamide, sometimes used as a catalyst, with phosgene can produce N,N-dimethylcarbamoyl chloride, a carcinogenic compound.
Mechanistic studies, including computational approaches, are vital for elucidating the pathways of these side reactions. For example, computational studies on the reaction of phenyl radicals with allene (B1206475) have helped to understand the initial product branching. Similar studies on the reactions involved in the synthesis and application of this compound could provide valuable insights into controlling byproduct formation. A general mechanism for the Fischer-Speier esterification, which is relevant to the formation of the phenylacetate moiety, involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. Understanding the kinetics and intermediates of this process is key to minimizing side reactions.
A summary of potential side reactions and byproducts is provided in Table 2.
| Reaction Type | Potential Side Reaction/Byproduct | Conditions/Catalysts | Reference |
| Phenylacetic Acid Esterification | Decarboxylation (Toluene formation) | High temperatures | |
| Phenylacetic Acid Esterification | Ether formation | Strong acid catalysts | nih.gov |
| Chloroformate Synthesis | Dichlorinated byproducts | Chlorination of ethyl chloroformate | mdpi.com |
| Chloroformate Synthesis from Phenol | Diaryl carbonate formation | Phosgene, certain catalysts | |
| Chloroformate Synthesis | N,N-dimethylcarbamoyl chloride formation | Phosgene, Dimethylformamide catalyst |
Rational Design of Analogues with Tunable Reactivity and Selectivity Profiles
The rational design of analogues of this compound is a key area of emerging research, aimed at modulating the molecule's reactivity and selectivity for various synthetic applications. By strategically modifying the chemical structure of this bifunctional compound, researchers can fine-tune its electronic and steric properties. This allows for precise control over the reactivity of both the acyl chloride and the ester functionalities, leading to the development of novel reagents with tailored chemical behaviors.
The core principle behind this design strategy lies in the predictable manipulation of the electron density and steric hindrance around the two reactive centers: the chloroformyl group (-COCl) and the ester group (-COO-). The inherent reactivity of an acyl chloride is significantly higher than that of an ester. libretexts.org This difference forms the basis for achieving chemoselectivity in reactions with nucleophiles. However, by introducing various substituents onto the two phenyl rings of the this compound scaffold, this reactivity difference can be either enhanced or attenuated, and the selectivity of the reaction can be directed towards a specific site.
The electronic nature of substituents on the aromatic rings plays a pivotal role in tuning the electrophilicity of the carbonyl carbons. Electron-withdrawing groups (EWGs), such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3), when placed on the phenyl ring attached to the chloroformyl group, significantly increase its reactivity towards nucleophiles. masterorganicchemistry.com This is due to the inductive and resonance effects that withdraw electron density from the carbonyl carbon, making it more electrophilic. Conversely, placing electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or alkyl groups, on this ring would decrease the reactivity of the acyl chloride.
Similarly, substituents on the phenyl ring of the phenylacetate moiety can influence the reactivity of the ester group. While esters are generally less reactive than acyl chlorides, their reactivity can be enhanced by the presence of strong EWGs on the phenoxy part of the ester. This is because a more electron-deficient phenoxide is a better leaving group, facilitating nucleophilic acyl substitution.
Steric hindrance is another powerful tool in the rational design of these analogues. Bulky substituents placed in the ortho position to either the chloroformyl or the ester group can sterically shield the carbonyl carbon, thereby reducing its accessibility to nucleophiles. rsc.org This can be exploited to achieve regioselectivity in reactions. For instance, a bulky group ortho to the ester could further disfavor reaction at that site, thus enhancing the chemoselectivity for reaction at the more accessible acyl chloride.
The following interactive data table summarizes the predicted effects of various substituents on the reactivity of the two functional groups in hypothetical analogues of this compound. The baseline reactivity is considered for the unsubstituted parent molecule.
| Substituent (X) on Chloroformylphenyl Ring | Predicted Effect on Acyl Chloride Reactivity | Substituent (Y) on Phenylacetate Ring | Predicted Effect on Ester Reactivity | Predicted Overall Selectivity for Acyl Chloride |
|---|---|---|---|---|
| -NO2 (para) | Significantly Increased | -H | Baseline | High |
| -OCH3 (para) | Decreased | -H | Baseline | Moderate |
| -H | Baseline | -NO2 (para) | Increased | Moderate |
| -H | Baseline | -CH3 (para) | Decreased | High |
| -C(CH3)3 (ortho) | Significantly Decreased (Steric) | -H | Baseline | Low |
| -NO2 (para) | Significantly Increased | -NO2 (para) | Increased | Dependent on Nucleophile |
| -Cl (meta) | Increased | -Cl (para) | Increased | High |
Detailed Research Findings and Applications
While specific research focusing exclusively on the rational design of this compound analogues is nascent, studies on related bifunctional aromatic molecules provide valuable insights. For example, research on the chemoselective reduction of compounds containing both an ester and an acyl chloride has shown that the acyl chloride can be selectively reduced under certain conditions, leaving the ester intact. scispace.com This selectivity is a direct consequence of the higher intrinsic reactivity of the acyl chloride.
Furthermore, work on functional group interconversion in aromatic systems demonstrates how the electronic properties of a substituent can be strategically altered during a synthetic sequence. youtube.com For instance, a nitro group, which is strongly electron-withdrawing and activating towards nucleophilic attack, can be introduced to enhance reactivity at a specific site. Subsequently, this nitro group can be reduced to an amino group, which is electron-donating and can alter the reactivity of the aromatic ring for subsequent transformations. This concept of "functional group interchange" is highly relevant to the design of this compound analogues with tunable properties.
The principles of "orthogonal reactivity," where functional groups react selectively under different and non-interfering conditions, are also central to the design of these analogues. researchgate.net By carefully selecting the substituents on both phenyl rings, it is possible to create analogues where the acyl chloride reacts with a specific type of nucleophile under one set of conditions, while the ester remains unreacted. The ester could then be made to react with a different nucleophile under a different set of conditions. This orthogonal reactivity would make these analogues powerful tools for the sequential and controlled synthesis of complex molecules.
Q & A
Basic: What synthetic methodologies are recommended for preparing phenyl (chloroformyl)phenylacetate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound can be synthesized via a two-step esterification and chloroformylation process.
Esterification : React phenylacetic acid with phenol under acidic catalysis (e.g., H₂SO₄) at 80–100°C for 6–8 hours to yield phenyl phenylacetate .
Chloroformylation : Treat the ester with phosgene (COCl₂) or a safer alternative like triphosgene in anhydrous dichloromethane at 0–5°C. Monitor progress via FT-IR for the disappearance of the hydroxyl peak (3200–3600 cm⁻¹) and emergence of the carbonyl chloride stretch (~1800 cm⁻¹) .
Optimization Tips :
- Use molecular sieves to remove water and prevent hydrolysis of the chloroformyl group.
- Maintain stoichiometric excess of phosgene (1.2–1.5 eq) to drive the reaction to completion.
- Purify via fractional distillation (bp: ~74–75°C for intermediates; confirm with GC-MS) .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
- ¹H NMR :
- ¹³C NMR :
- FT-IR :
- GC-MS :
Advanced: How can computational modeling resolve contradictions in reported reactivity of this compound across solvent systems?
Methodological Answer:
Contradictory reactivity data (e.g., hydrolysis rates in polar vs. nonpolar solvents) can be analyzed via density functional theory (DFT) to model transition states.
Solvent Effects :
- Use COSMO-RS simulations to predict solvation energies. Polar solvents (e.g., water) stabilize charged intermediates, accelerating hydrolysis .
Reaction Pathways :
- Compare activation energies for nucleophilic attack (e.g., by water or amines) at the chloroformyl vs. ester carbonyl groups.
- Example: A lower activation barrier (~15 kcal/mol) for chloroformyl hydrolysis explains its preferential reactivity in aqueous conditions .
Validation : Cross-reference computational results with kinetic studies (e.g., UV-Vis monitoring at 240 nm for Cl⁻ release) .
Advanced: What strategies address discrepancies in enzyme inhibition data when using this compound as a protease inhibitor?
Methodological Answer:
Discrepancies may arise from varying assay conditions or competing hydrolysis.
Controlled Hydrolysis :
- Pre-incubate the compound in buffer (pH 7.4, 37°C) for 0–60 minutes. Quench aliquots with excess diethylamine and measure residual inhibitory activity via fluorogenic substrate assays .
Competitive vs. Noncompetitive Inhibition :
- Perform Lineweaver-Burk plots. A competitive mechanism shows intersecting lines at the y-axis, while noncompetitive lines intersect elsewhere.
Mass Spectrometry :
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (lachrymator properties) .
- PPE : Nitrile gloves, goggles, and lab coats. Avoid latex due to permeability to chloroformates .
- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
- First Aid : For eye exposure, irrigate with water for 15 minutes and seek immediate medical attention .
Advanced: How can researchers design experiments to evaluate the environmental persistence of this compound?
Methodological Answer:
- Hydrolysis Studies :
- Photodegradation :
- Ecotoxicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
